

[Tyr11]-Somatostatin: A Comprehensive Technical Guide for Endocrine Research

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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B15618478

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[Tyr11]-Somatostatin is a synthetic analog of the naturally occurring peptide hormone somatostatin. By substituting the phenylalanine at position 11 with tyrosine, this modification allows for easy radioiodination, making it an invaluable tool for endocrinology research. Specifically, its radiolabeled form, [¹²⁵I]-**[Tyr11]-Somatostatin**, is widely used in radioligand binding assays and receptor autoradiography to characterize and quantify somatostatin receptors (SSTRs) in various tissues. This guide provides an in-depth overview of **[Tyr11]-Somatostatin**, including its properties, experimental applications, and the signaling pathways it modulates.

Core Properties of [Tyr11]-Somatostatin

[Tyr11]-Somatostatin is a cyclic peptide with a disulfide bridge between the cysteine residues at positions 3 and 14. Its chemical structure is highly similar to the native somatostatin-14.

Property	Value
CAS Number	59481-27-5
Molecular Formula	C ₇₆ H ₁₀₄ N ₁₈ O ₁₉ S ₂
Sequence	Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys
Structure	Cyclic (Disulfide bridge: Cys ³ -Cys ¹⁴)

Receptor Binding Affinity

[Tyr11]-Somatostatin, particularly in its radiolabeled form, exhibits high affinity for somatostatin receptors, enabling the sensitive detection and characterization of these receptors. While comprehensive binding data for unlabeled **[Tyr11]-Somatostatin** across all receptor subtypes is not extensively documented in a single source, its utility as a radioligand in competition assays provides insights into its binding characteristics. The following table summarizes available quantitative data.

Receptor Subtype	Ligand	Assay Type	K _i (nM)	K _d (nM)	IC ₅₀ (nM)	Species /Tissue	Reference
SSTR1	Somatostatin-14	Radioligand Binding	0.2	Rat	[1]		
SSTR (mixed population)	[¹²⁵ I]-Tyr11-SS	Saturation Binding	0.23 ± 0.03	Ovine Retina Membranes			
SSTR (mixed population)	Somatostatin	Competition Binding	0.2	Ovine Retina Membranes			

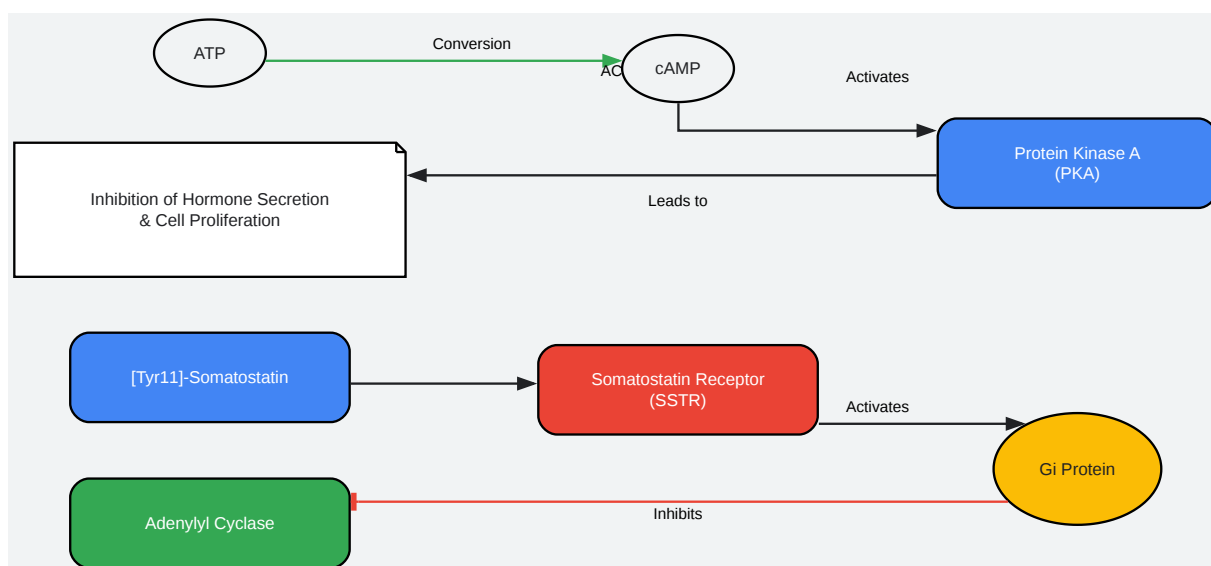
Note: The K_i value for SSTR1 was determined using [125 I]-Tyr11-somatostatin-14 as the radioligand, indicating a high affinity of this tracer for the receptor.

Signaling Pathways

Somatostatin and its analogs, including **[Tyr11]-Somatostatin**, exert their physiological effects by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5). Activation of these receptors triggers a cascade of intracellular signaling events, primarily leading to inhibitory cellular responses.

Inhibition of Adenylyl Cyclase

A primary mechanism of somatostatin receptor signaling is the inhibition of adenylyl cyclase activity. This action is mediated through the G_i alpha subunit of the G protein complex, which, upon receptor activation, inhibits the enzyme, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels, in turn, affect the activity of protein kinase A (PKA) and downstream signaling pathways, ultimately leading to the inhibition of hormone secretion and cell proliferation.

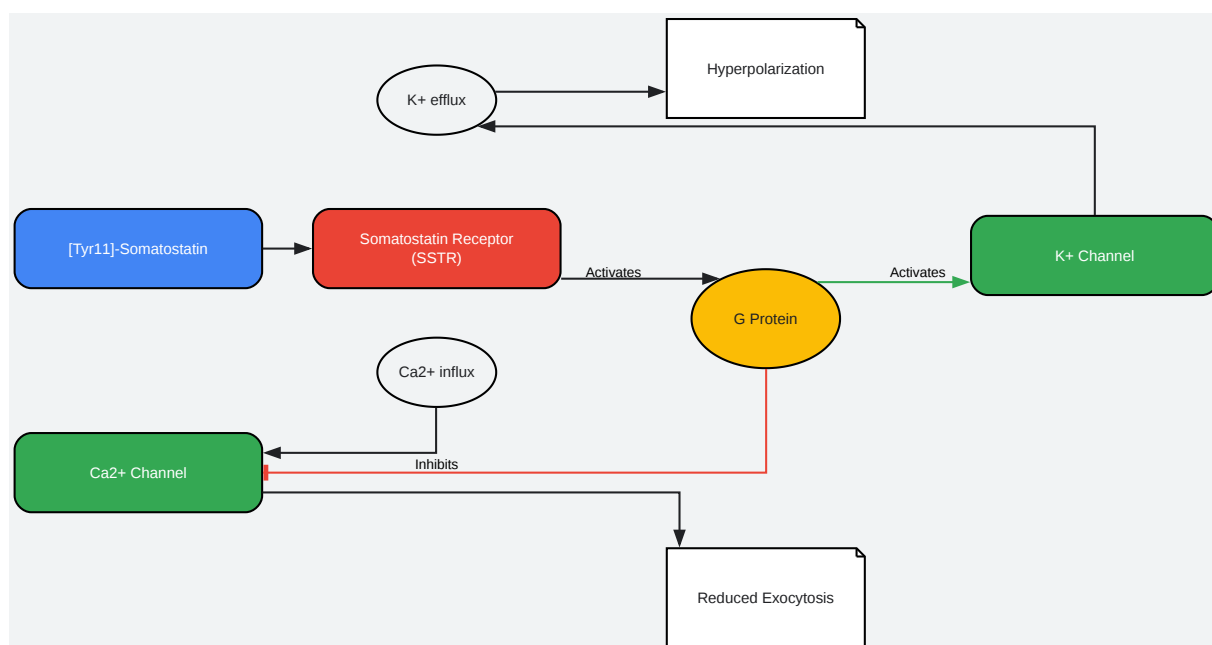


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Inhibition of Adenylyl Cyclase Pathway

Modulation of Ion Channels

Somatostatin receptors are also coupled to the regulation of various ion channels. A key effect is the activation of inwardly rectifying potassium (K^+) channels, leading to membrane hyperpolarization and a decrease in cellular excitability. Additionally, somatostatin receptor activation can inhibit voltage-gated calcium (Ca^{2+}) channels, reducing calcium influx. This reduction in intracellular calcium is a critical step in the inhibition of hormone and neurotransmitter release.



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Modulation of Ion Channel Activity

Experimental Protocols

The primary application of **[Tyr11]-Somatostatin** is in its radiolabeled form, **[¹²⁵I]-[Tyr11]-Somatostatin**, for receptor binding studies. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis of [Tyr11]-Somatostatin

The synthesis of **[Tyr11]-Somatostatin** can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

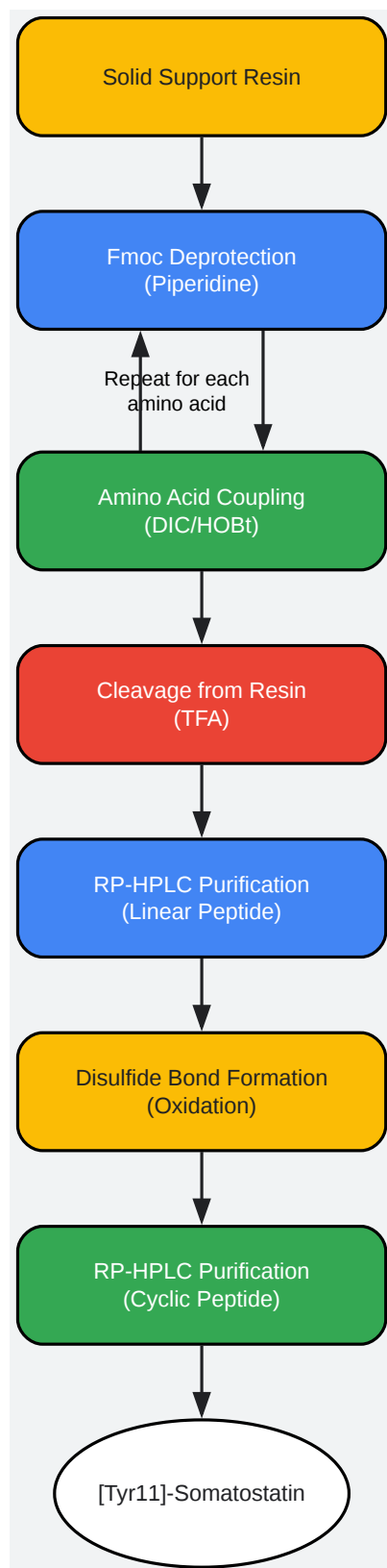
Materials:

- Fmoc-protected amino acids
- Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dichloromethane (DCM)
- Diethyl ether
- Potassium ferricyanide (for cyclization)

Procedure:

- Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
- Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the **[Tyr11]-Somatostatin** sequence. For each coupling cycle:
 - Activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and HOBt (3 eq.) in DMF.

- Add the activated amino acid solution to the resin and shake for 2 hours.
- Wash the resin with DMF.
- Perform a ninhydrin test to ensure complete coupling.
- Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.
- Purification: Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Cyclization: Dissolve the purified linear peptide in a dilute aqueous solution and add potassium ferricyanide to facilitate the formation of the disulfide bond.
- Final Purification: Purify the cyclic **[Tyr11]-Somatostatin** by RP-HPLC and confirm its identity by mass spectrometry.



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Solid-Phase Synthesis Workflow

Radiolabeling of [Tyr11]-Somatostatin with Iodine-125

Materials:

- **[Tyr11]-Somatostatin**
- Na^{125}I
- Chloramine-T or Iodogen-coated tubes
- Sodium metabisulfite
- Phosphate buffer (pH 7.4)
- Sephadex G-25 column
- Bovine serum albumin (BSA)

Procedure:

- **Preparation:** Prepare solutions of **[Tyr11]-Somatostatin**, Chloramine-T, and sodium metabisulfite in phosphate buffer.
- **Reaction Initiation:** In a reaction vial, add the **[Tyr11]-Somatostatin** solution, Na^{125}I , and Chloramine-T solution. (Alternatively, use an Iodogen-coated tube and add the peptide and Na^{125}I).
- **Incubation:** Gently mix and incubate at room temperature for 60-90 seconds.
- **Reaction Quenching:** Stop the reaction by adding sodium metabisulfite solution.
- **Purification:** Separate the ^{125}I -**[Tyr11]-Somatostatin** from free ^{125}I and other reactants using a Sephadex G-25 column pre-equilibrated with phosphate buffer containing BSA.
- **Fraction Collection and Analysis:** Collect fractions and measure the radioactivity in each fraction using a gamma counter to identify the protein-bound peak.
- **Specific Activity Calculation:** Determine the specific activity of the radiolabeled peptide.

Radioligand Binding Assay

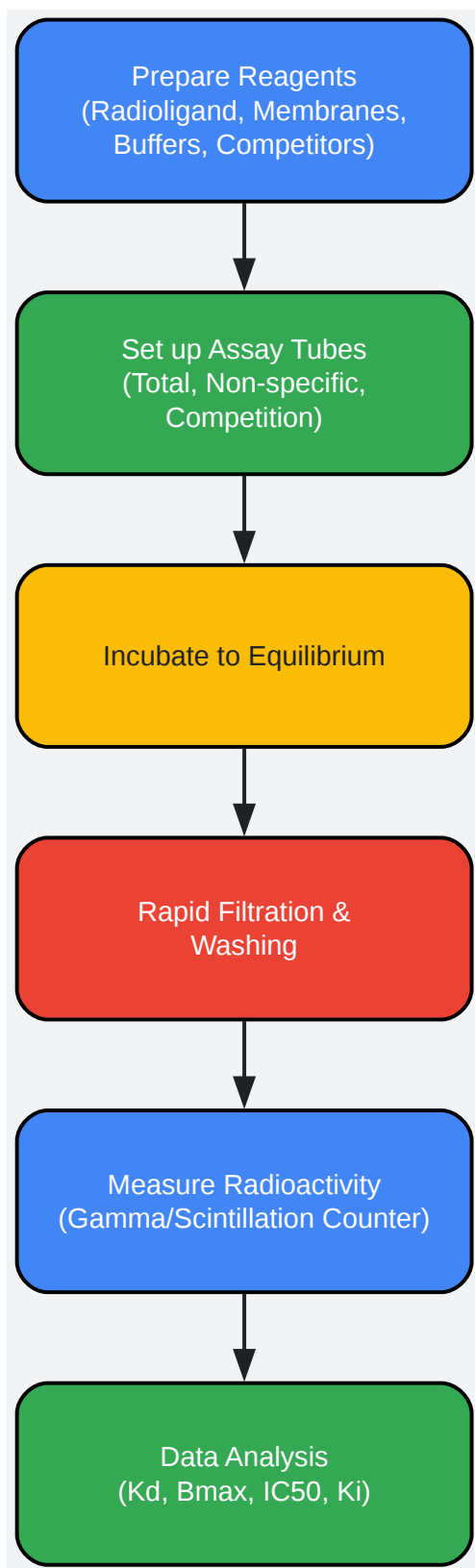
Materials:

- [125 I]-**[Tyr11]-Somatostatin**
- Cell membranes or tissue homogenates expressing SSTRs
- Unlabeled **[Tyr11]-Somatostatin** or other competing ligands
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash buffer (ice-cold binding buffer)
- Glass fiber filters
- Scintillation fluid
- Gamma counter or liquid scintillation counter

Procedure:

- Assay Setup: In microcentrifuge tubes or a 96-well plate, add the binding buffer.
- Total Binding: Add a known concentration of [125 I]-**[Tyr11]-Somatostatin** and the cell membrane/tissue homogenate.
- Non-specific Binding: In separate tubes, add a high concentration of unlabeled **[Tyr11]-Somatostatin** (e.g., 1 μ M) in addition to the radioligand and membranes.
- Competition Binding: For determining the affinity of a test compound, add varying concentrations of the unlabeled competitor along with a fixed concentration of the radioligand and membranes.
- Incubation: Incubate all tubes at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

- Radioactivity Measurement: Place the filters in vials with scintillation fluid and measure the radioactivity using a gamma or liquid scintillation counter.
- Data Analysis:
 - Specific Binding = Total Binding - Non-specific Binding.
 - For saturation binding, plot specific binding against the concentration of the radioligand to determine the dissociation constant (K_d) and the maximum number of binding sites (B_{max}) using Scatchard analysis or non-linear regression.
 - For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC_{50} value. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Radioligand Binding Assay Workflow

Conclusion

[Tyr11]-Somatostatin is a powerful and versatile research tool in endocrinology. Its ability to be readily iodinated makes it an ideal radioligand for the sensitive and specific study of somatostatin receptors. The detailed protocols and understanding of its signaling mechanisms provided in this guide are intended to facilitate its effective use in both basic and translational research, ultimately contributing to a deeper understanding of somatostatin physiology and the development of novel therapeutic strategies.

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References

- 1. 8932 [pdspdb.unc.edu]
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